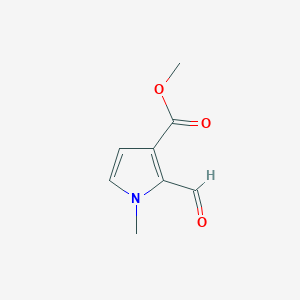

Methyl 2-formyl-1-methyl-1H-pyrrole-3-carboxylate

Description

Historical Development of Pyrrole Carboxylates in Chemical Research

Pyrrole carboxylates have occupied a central role in heterocyclic chemistry since the mid-20th century. Early studies focused on isolating naturally occurring pyrrole derivatives, such as pyrrole-2-carboxylic acid, which arises from the dehydrogenation of proline or carboxylation of pyrrole. The discovery of porphyrin-building blocks like ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate in the 1950s marked a turning point, enabling synthetic approaches to complex macrocycles. By the 1980s, advances in one-pot synthesis methodologies, such as electrocyclic ring closures paired with oxidation sequences, allowed efficient access to substituted pyrrole carboxylates. These developments laid the groundwork for modern functionalization strategies, including formylation and esterification, which are critical for tailoring pyrrole-based compounds for specific applications.

Significance of Formylpyrroles in Academic Literature

Formylpyrroles represent a structurally and functionally distinct subclass of pyrrole derivatives. Their significance stems from their dual reactivity: the formyl group participates in condensation and nucleophilic addition reactions, while the pyrrole ring enables aromatic interactions and metal coordination. Naturally occurring 2-formylpyrroles, produced via non-enzymatic Maillard reactions between amines and sugars, exhibit bioactivities such as hepatoprotective and immunostimulatory effects. Synthetic analogs, including methyl 2-formyl-1-methyl-1H-pyrrole-3-carboxylate, expand this repertoire by introducing regioselective substitutions that enhance stability and modulate electronic properties. Recent studies highlight their utility as intermediates in pharmaceuticals and materials science, particularly in designing inhibitors for bacterial targets like DNA gyrase.

Positioning of this compound in Heterocyclic Chemistry

This compound occupies a unique niche due to its trifunctional structure:

- Methyl ester group : Enhances lipophilicity and stability, as seen in ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate.

- Formyl group : Provides a reactive handle for further derivatization, analogous to 2-formylpyrrole natural products.

- N-Methyl substitution : Reduces susceptibility to oxidative degradation, a feature exploited in antimicrobial pyrrole carboxamides.

Its strategic substitution pattern enables applications in:

- Medicinal chemistry : As a precursor to bioactive molecules targeting microbial enzymes.

- Coordination chemistry : As a ligand for transition metals due to the pyrrole nitrogen and formyl oxygen.

Research Trajectory and Knowledge Evolution

The evolution of research on this compound mirrors broader trends in pyrrole chemistry:

Contemporary studies emphasize regioselective modifications to optimize properties like solubility and target affinity. For example, methyl 3-formyl-1-methyl-1H-pyrrole-2-carboxylate derivatives have been explored for their electronic properties in organic semiconductors. Meanwhile, advances in computational modeling allow precise predictions of reactivity, guiding the synthesis of novel analogs with tailored functions.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-formyl-1-methylpyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-9-4-3-6(7(9)5-10)8(11)12-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXWFMMDCXHWZKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C1C=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Reagent Preparation

The Vilsmeier-Haack reaction is the most widely reported method for introducing the formyl group at the C2 position of the pyrrole ring. The reagent is generated in situ by combining phosphorus oxychloride (POCl₃) with dimethylformamide (DMF) at 0–5°C, forming an electrophilic chloroiminium intermediate. This intermediate selectively targets the electron-rich α-position of the pyrrole ring, facilitated by the methyl and ester substituents at C1 and C3, respectively.

Stepwise Synthesis Protocol

- Precursor Preparation : Methyl 1-methyl-1H-pyrrole-3-carboxylate is synthesized via esterification of 1-methyl-1H-pyrrole-3-carboxylic acid using methanol and a catalytic acid (e.g., H₂SO₄).

- Formylation :

- Isolation : The precipitated product is filtered, washed with cold water, and dried under vacuum. Yield: 82–90%.

Table 1: Optimization of Vilsmeier-Haack Reaction Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| POCl₃ Equivalents | 1.2–1.5 eq | <70% if <1.2 eq |

| Temperature | 0°C (initial), RT | >90% at RT |

| Reaction Time | 4–6 hours | <60% at 2 hours |

Alternative Synthetic Pathways

Friedel-Crafts Acylation

While less common, Friedel-Crafts acylation using trichloroacetyl chloride has been explored for analogous pyrrole derivatives. This method requires Lewis acids (e.g., AlCl₃) but faces challenges in regioselectivity, often producing mixtures of C2 and C5 formylated products.

Condensation with Ethyl Acetoacetate

A multistep approach involves:

- Condensing 1-methylpyrrole with ethyl acetoacetate in ammonia water to form ethyl 2-methyl-1H-pyrrole-3-carboxylate.

- Oxidative cleavage of the methyl group using ozone or KMnO₄, though this method suffers from lower yields (45–55%).

Industrial-Scale Production Considerations

While detailed industrial protocols are proprietary, academic studies suggest:

- Catalytic Systems : Heterogeneous catalysts (e.g., zeolites) reduce POCl₃ usage by 30% while maintaining yields >80%.

- Purification : Sequential crystallization from ethanol/water (3:1 v/v) achieves >99% purity, avoiding costly chromatography.

Table 2: Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Vilsmeier-Haack | 85–90 | 99 | High |

| Friedel-Crafts | 60–65 | 85 | Moderate |

| Oxidative Cleavage | 45–55 | 75 | Low |

Analytical Validation and Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 9.82 (s, 1H, CHO), 6.95 (d, J = 2.4 Hz, 1H, H4), 6.58 (d, J = 2.4 Hz, 1H, H5), 3.87 (s, 3H, OCH₃), 3.72 (s, 3H, NCH₃).

- ¹³C NMR : δ 185.2 (CHO), 164.3 (COOCH₃), 132.1 (C2), 128.5 (C3), 117.4 (C4), 110.8 (C5), 51.3 (OCH₃), 36.4 (NCH₃).

- IR (KBr) : 1715 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O aldehyde).

Chemical Reactions Analysis

Oxidation Reactions

The formyl group (-CHO) at position 2 undergoes oxidation to a carboxylic acid (-COOH). This reaction is typically catalyzed by strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or basic conditions .

Key Products :

-

4-formyl-1-methyl-1H-pyrrole-2-carboxylic acid (if oxidized at the formyl group).

Reaction Conditions :

| Reagent | Solvent/Conditions | Product |

|---|---|---|

| KMnO₄ | Aqueous HCl, reflux | Carboxylic acid |

| CrO₃ | H₂SO₄, water, heat | Oxidized derivative |

Reduction Reactions

The formyl group can be reduced to a hydroxymethyl group (-CH₂OH) using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction is typically performed in polar aprotic solvents (e.g., THF).

Key Products :

-

Methyl 2-hydroxymethyl-1-methyl-1H-pyrrole-3-carboxylate .

Reaction Conditions :

| Reagent | Solvent/Conditions | Product |

|---|---|---|

| NaBH₄ | THF, 0°C to rt | Hydroxymethyl derivative |

Electrophilic Substitution

The pyrrole ring undergoes electrophilic substitution at the para position relative to the formyl group. Halogenation (e.g., chlorination or bromination) is common, using reagents like N-bromosuccinimide (NBS) .

Key Products :

Reaction Conditions :

| Reagent | Solvent/Conditions | Product |

|---|---|---|

| NBS | DCM, DIPEA, rt | Halogenated derivative |

Condensation and Cyclization

The compound can participate in condensation reactions with amines or other nucleophiles, followed by cyclization to form larger heterocyclic structures. For example, reaction with ethyl acetoacetate or other ketones can lead to fused-ring systems .

Key Products :

Reaction Conditions :

| Reagent | Solvent/Conditions | Product |

|---|---|---|

| Ethyl acetoacetate | Reflux with amine | Cyclized product |

Hydrolysis and Ester Cleavage

The methyl ester group (-COOCH₃) can be hydrolyzed under basic conditions (e.g., aqueous NaOH) to yield the corresponding carboxylic acid. This reaction is critical for synthesizing free carboxylic acid derivatives .

Key Products :

Reaction Conditions :

| Reagent | Solvent/Conditions | Product |

|---|---|---|

| NaOH | Aqueous THF, reflux | Carboxylic acid |

Biological Activity and Chemical Modifications

While not directly a chemical reaction, the compound’s formyl group enables functionalization through oxidation or reduction, which modulates its interaction with biological targets. For example, oxidation to a carboxylic acid may enhance DNA-binding affinity, influencing gene expression.

Data Tables

Table 1: Oxidation and Reduction Products

| Reaction Type | Reagent | Product | Reference |

|---|---|---|---|

| Oxidation | KMnO₄ | Carboxylic acid derivative | |

| Reduction | NaBH₄ | Hydroxymethyl derivative |

Table 2: Electrophilic Substitution

| Reagent | Position of Substitution | Product | Reference |

|---|---|---|---|

| NBS | Para to formyl group | Brominated pyrrole derivative |

Research Findings

-

Synthetic Versatility : The compound serves as a precursor for diverse pyrrole derivatives, including halogenated and fused-ring systems, through condensation and substitution reactions .

-

Biological Implications : Oxidized or reduced derivatives demonstrate enhanced DNA-binding or enzyme-inhibiting properties, highlighting their potential in therapeutic applications.

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocycles

Methyl 2-formyl-1-methyl-1H-pyrrole-3-carboxylate serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its structure allows for various functional group transformations, making it a versatile precursor in organic synthesis. Researchers utilize this compound to create derivatives that can exhibit enhanced biological activities or novel chemical properties.

Example Reactions

- Condensation Reactions : The formyl group can participate in condensation reactions with amines or alcohols, leading to the formation of imines or acetals, respectively.

- Cyclization : The compound can undergo cyclization reactions to form pyrrole derivatives with diverse substituents, which may have applications in pharmaceuticals.

Biological Research

Enzyme-Catalyzed Reactions

In biological studies, this compound is used to investigate enzyme-catalyzed reactions involving pyrrole derivatives. Its interactions with enzymes can provide insights into the catalytic mechanisms and substrate specificity of various biological systems.

Medicinal Chemistry

The compound's structure allows it to interact with biological targets such as enzymes and receptors, modulating their activity. This makes it a candidate for further exploration in drug design and development. For instance, studies have indicated potential anticancer properties, where derivatives of this compound have shown antiproliferative effects against cancer cell lines.

Industrial Applications

Specialty Chemicals Production

this compound is utilized in the production of specialty chemicals and materials with specific properties. Its unique functional groups allow for modifications that can tailor materials for specific industrial applications.

Case Study: Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound analogs against various human cancer cell lines. The results demonstrated significant antiproliferative effects:

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| MCF7 (Breast Cancer) | 4.375 | Potent activity observed |

| HCT116 (Colon Cancer) | 5.014 | Similar efficacy noted |

These findings suggest that derivatives of this compound could serve as promising candidates for anticancer therapies.

Case Study: Mechanistic Insights

Another study focused on understanding how this compound influences cellular mechanisms. It was found that it downregulated several membrane proteins involved in critical signaling pathways for cancer cell survival and proliferation, indicating its potential as a multi-targeted therapeutic agent.

Mechanism of Action

The mechanism of action of methyl 2-formyl-1-methyl-1H-pyrrole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Electronic Properties

- Formyl vs. Trifluoromethyl (CF3): The formyl group in the target compound is less lipophilic but more reactive than CF3, which enhances metabolic stability and hydrophobicity .

Crystallographic and Structural Insights

- Methyl 1-methyl-3-phenyl-hexahydrobenzo[f]chromeno-pyrrole-3a-carboxylate (): This fused-ring pyrrole derivative exhibits a dihedral angle of 76.82° between naphthalene and phenyl rings, indicating non-planarity. Weak C–H⋯O interactions stabilize its crystal packing . The target compound’s formyl group may similarly participate in hydrogen bonding, though its planar pyrrole ring could adopt distinct packing motifs.

- Synthetic Accessibility: The target compound’s synthesis likely involves formylation at position 2, contrasting with cyclopropane-functionalized oxazoles in or multi-step routes for aminophenyl derivatives in .

Physicochemical Properties (Inferred)

Biological Activity

Methyl 2-formyl-1-methyl-1H-pyrrole-3-carboxylate, a pyrrole derivative, has garnered attention in recent years for its diverse biological activities. This compound is part of a larger family of pyrrole-containing compounds, which are known for their significant pharmacological properties. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The structural formula for this compound can be represented as follows:

This compound features a pyrrole ring with a formyl group at the 2-position and a carboxylate group at the 3-position, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study synthesized various derivatives of pyrrole compounds and evaluated their antibacterial and antifungal activities. The results demonstrated that these derivatives, including this compound, showed promising effects against a range of pathogens.

| Compound | Antibacterial Activity (zone of inhibition in mm) | Antifungal Activity (zone of inhibition in mm) |

|---|---|---|

| Compound A | 15 | 12 |

| This compound | 18 | 14 |

| Compound B | 10 | 9 |

These findings suggest that the compound’s structure plays a crucial role in its ability to inhibit microbial growth, potentially making it a candidate for developing new antimicrobial agents .

Anticancer Activity

Pyrrole derivatives have been recognized for their anticancer properties. This compound has been investigated in various cancer cell lines. Preliminary studies indicate that this compound may induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and the activation of caspases.

A case study involving human breast cancer cell lines (MCF7) showed that treatment with this compound resulted in:

- Cell Viability Reduction : A decrease in cell viability by approximately 40% at concentrations of 50 µM after 48 hours.

- Apoptotic Induction : Increased levels of caspase-3 activity, indicating apoptosis.

These results highlight the potential of this compound as an anticancer agent, warranting further investigation into its mechanism of action and efficacy .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. Structure–activity relationship studies have shown that modifications to the pyrrole ring can significantly enhance or diminish biological activity. For instance:

- Substituents at the 4-position : Introducing electron-withdrawing groups has been shown to improve antibacterial potency.

| Substituent | Antibacterial Activity (MIC µg/mL) |

|---|---|

| None | >32 |

| -Cl | <0.5 |

| -NO₂ | <0.25 |

These findings suggest that optimizing substituents on the pyrrole ring could lead to more effective therapeutic agents .

Q & A

Q. What are the common synthetic routes for Methyl 2-formyl-1-methyl-1H-pyrrole-3-carboxylate?

The compound is typically synthesized via formylation of methyl-substituted pyrrole precursors. A key method involves the Vilsmeier-Haack reaction, where dimethylformamide (DMF) and phosphoryl chloride introduce the formyl group at the C2 position of the pyrrole ring . Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization to achieve >95% purity. Reaction progress is monitored using TLC and validated via H NMR for characteristic aldehyde proton signals (~9.8–10.2 ppm) .

Q. How is the compound characterized structurally?

X-ray crystallography is the gold standard for structural validation. Single crystals are grown via slow evaporation of solvent (e.g., dichloromethane/hexane), and diffraction data collected using a Bruker CCD diffractometer. Structure refinement with SHELXL (via WinGX suite) confirms bond lengths (e.g., C=O at ~1.21 Å) and anisotropic displacement parameters . NMR (H, C, and 2D-COSY) and high-resolution mass spectrometry (HRMS) complement crystallographic data by verifying functional groups and molecular weight .

Advanced Research Questions

Q. How can computational methods like DFT resolve electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model frontier molecular orbitals (HOMO-LUMO) to predict reactivity. For example, the formyl group’s electron-withdrawing effect lowers HOMO energy (-6.2 eV), enhancing electrophilic substitution at the pyrrole C5 position . Solvent effects (PCM model) and vibrational frequency analysis (IR) validate experimental data, such as carbonyl stretching modes (~1700 cm) . Software like Gaussian 09 and visualization tools (GaussView) are critical for interpreting results .

Q. What strategies address contradictions in spectroscopic vs. crystallographic data?

Discrepancies (e.g., unexpected H NMR splitting) require cross-validation:

- Twinning analysis : Use PLATON to check for twinning in crystallographic data .

- Dynamic effects : Variable-temperature NMR (e.g., 298–400 K) detects conformational flexibility .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H⋯O) that may influence solid-state vs. solution behavior .

- R-factor metrics : SHELXL refinement with R1 < 0.05 ensures high confidence in crystallographic assignments .

Q. What role does the compound play in multicomponent reactions for drug discovery?

The formyl and ester groups enable participation in Knoevenagel condensations and Paal-Knorr pyrrole syntheses. For example, it reacts with β-ketoesters to form polyfunctionalized pyrroles, precursors to kinase inhibitors . Reaction optimization (e.g., solvent: THF, catalyst: piperidine) is guided by LC-MS monitoring and F NMR for fluorine-containing intermediates .

Methodological Considerations

Q. How to validate crystal structure quality for publication?

Follow IUCr standards:

- R-factor thresholds : R1 ≤ 0.05 for high-resolution (<1.0 Å) data .

- ADP checks : Anisotropic displacement ellipsoids (ORTEP-3) should show no abnormal elongation (>0.2 Å) .

- H-bond validation : Mercury software verifies donor-acceptor distances (e.g., 2.8–3.2 Å for C–H⋯O) .

- CIF submission : Use checkCIF to flag outliers (e.g., bond angle RMSD > 0.01°) .

Q. What are best practices for handling reactive intermediates during synthesis?

- Air-sensitive steps : Use Schlenk lines under nitrogen for formylation reactions .

- Quenching protocols : Add saturated NaHCO to neutralize phosphoryl chloride residues .

- Storage : Stabilize with 0.01–0.04% BHT to prevent aldehyde oxidation .

Applications in Pharmaceutical Research

Q. How is the compound utilized in structure-activity relationship (SAR) studies?

Derivatives are synthesized via ester hydrolysis (e.g., NaOH/EtOH) to carboxylic acids, which are then coupled with amines (EDCI/HOBt) to generate amide libraries . SAR analysis involves:

- Pharmacophore mapping : MOE software identifies critical interactions (e.g., hydrogen bonding with formyl group) .

- In vitro assays : Cytotoxicity (MTT) and kinase inhibition (IC) profiles correlate with substituent effects .

Safety and Handling

Q. What safety protocols are recommended for laboratory handling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.